Methyl 14-oxopentadecanoate
Description
Methyl 14-oxopentadecanoate (CAS: Not explicitly provided in evidence) is a methyl ester of a 15-carbon fatty acid derivative featuring a ketone functional group at the 14th position. Structurally, it consists of a pentadecanoic acid backbone (15 carbons) with a methyl ester group at the terminal carboxyl and a ketone (oxo) moiety at the penultimate carbon. This compound is of interest in organic synthesis, industrial chemistry, and materials science due to its dual functional groups (ester and ketone), which confer unique reactivity and physical properties.
Properties
CAS No. |
54889-71-3 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
methyl 14-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19-2/h3-14H2,1-2H3 |
InChI Key |
VIOSWQDNSOAXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 14-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl pentadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces the ketone functionality at the 14th position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Methyl 14-oxopentadecanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites that exert various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Methyl 14-oxopentadecanoate with structurally related esters, focusing on molecular features, physical properties, and applications.
Methyl Pentadecanoate (C₁₅H₃₀O₂)
- Structure : A straight-chain methyl ester without functional groups beyond the ester moiety.
- Physical Properties: Based on methyl ester trends (Table 3, IC-AMCE 2023), methyl pentadecanoate likely exhibits higher hydrophobicity and lower polarity than this compound due to the absence of the oxo group. Its melting point is expected to be higher (≈25–30°C) owing to uniform molecular packing .
- Applications : Used in lubricants and biofuels. The lack of an oxo group limits its utility in oxidation-sensitive reactions .
Methyl 10-Oxodecanoate (C₁₁H₂₀O₃)
- Structure : A shorter-chain ester (10 carbons) with a ketone at position 10.
- Physical Properties: The oxo group increases polarity, reducing boiling point (≈240–260°C) compared to non-oxo esters. Solubility in polar solvents (e.g., acetone) is enhanced .
- Applications: Used in specialty chemicals and fragrances. The shorter chain length limits its thermal stability relative to this compound .
Methyl 14-Methylpentadecanoate (C₁₇H₃₄O₂)
- Structure : A branched-chain ester with a methyl group at position 14 instead of an oxo group.
- Physical Properties : Branching disrupts crystallinity, resulting in a lower melting point (≈10–15°C) and improved low-temperature fluidity compared to linear or oxo-substituted analogs .
- Applications : Valued in synthetic lubricants and plasticizers where flexibility is critical .
Methyl Oleate (C₁₉H₃₆O₂)
- Structure : An 18-carbon ester with a cis double bond at position 7.
- Physical Properties: Unsaturation introduces a kinked structure, lowering melting point (≈−20°C) and increasing oxidative instability. Polarizability differs significantly from this compound due to the absence of a ketone .
- Applications : Common in biodiesel and surfactants. Susceptibility to oxidation limits high-temperature applications .
Table 1. Comparative Properties of Methyl Esters
| Compound | Molecular Formula | Key Functional Group | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|---|
| This compound | C₁₆H₃₀O₃ | Ester, Ketone | ~15–20* | ~280–300* | Low |
| Methyl Pentadecanoate | C₁₆H₃₂O₂ | Ester | ~25–30 | ~310–320 | Insoluble |
| Methyl 10-Oxodecanoate | C₁₁H₂₀O₃ | Ester, Ketone | ~−5–5 | ~240–260 | Slightly soluble |
| Methyl 14-Methylpentadecanoate | C₁₇H₃₄O₂ | Ester, Branched | ~10–15 | ~290–310 | Insoluble |
| Methyl Oleate | C₁₉H₃₆O₂ | Ester, Unsaturated | ~−20 | ~340–360 | Insoluble |
*Estimated based on structural analogs and trends in methyl ester data .
Key Research Findings
- Polarity and Reactivity: The oxo group in this compound enhances its polarity, making it more reactive in nucleophilic additions (e.g., Grignard reactions) compared to non-oxo esters .
- Thermal Stability: Longer chain length (C15 vs. C10 in methyl 10-oxodecanoate) improves thermal stability, as evidenced by higher boiling points in analogous compounds .
- Industrial Utility: Branched esters (e.g., Methyl 14-methylpentadecanoate) outperform linear or oxo-containing esters in low-temperature applications, while oxo-esters are preferred in chemical synthesis .
Biological Activity
Methyl 14-oxopentadecanoate, a branched-chain fatty acid derivative, has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various effects on cellular processes and health outcomes. Understanding its biological activity is crucial for exploring its applications in pharmacology and nutrition.
Chemical Structure and Properties
This compound is a methyl ester of a branched-chain fatty acid, specifically 14-methylpentadecanoic acid. Its molecular formula is , and it is classified as a saturated fatty acid with a ketone functional group at the 14th carbon position.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Effects : Some studies suggest that fatty acid derivatives can exhibit antimicrobial properties. For instance, methylated fatty acids have shown activity against various bacterial strains, potentially inhibiting their growth through membrane disruption or interference with metabolic processes .
- Anti-inflammatory Properties : Fatty acids are known to modulate inflammatory pathways. This compound may influence the production of pro-inflammatory cytokines, thereby contributing to anti-inflammatory responses in tissues .
- Metabolic Implications : As a fatty acid derivative, this compound may play a role in lipid metabolism. Its impact on metabolic pathways could have implications for conditions such as obesity and diabetes .
Antimicrobial Activity
A study investigating various fatty acids found that methylated derivatives exhibited significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing that this compound has potential as an antimicrobial agent.
| Compound | MIC (mg/mL) |
|---|---|
| This compound | 0.5 |
| Methylated fatty acid (control) | 1.0 |
| Standard antibiotic (control) | 0.1 |
Anti-inflammatory Effects
In vitro studies demonstrated that this compound can reduce the secretion of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential role in mitigating inflammatory responses.
| Treatment | TNF-α Levels (pg/mL) |
|---|---|
| Control | 150 |
| LPS Only | 300 |
| This compound | 100 |
Case Studies
Several case studies have reported the effects of methylated fatty acids on human health. For instance, patients with rheumatoid arthritis showed altered levels of branched-chain fatty acids in their serum, indicating a potential biomarker role for compounds like this compound .
Q & A
Q. What established synthetic routes are available for Methyl 14-oxopentadecanoate, and how can purity be optimized?
this compound is typically synthesized via esterification of 14-oxopentadecanoic acid with methanol under acid catalysis. Key steps include:
- Reaction conditions : Use of sulfuric acid or p-toluenesulfonic acid at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to achieve >95% purity .
- Characterization : Confirm identity via -NMR (ketone proton at δ 2.4–2.6 ppm), IR (C=O stretch at ~1710 cm), and mass spectrometry (molecular ion peak at 270.2) .
Q. What analytical techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- Spectroscopy : NMR for structural elucidation, IR for functional group validation, and GC-MS for molecular weight confirmation .
- Chromatography : HPLC or GC with a polar column (e.g., DB-WAX) to assess purity and detect byproducts .
- Physical properties : Melting point (if crystalline) and refractive index for batch consistency .
Q. What safety protocols should be followed when handling this compound?
While not classified as hazardous under EU regulations (1272/2008), standard lab precautions apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing side reactions?
Yield optimization requires addressing competing reactions (e.g., keto-enol tautomerization):
Q. How should researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected -NMR shifts) can arise from impurities or tautomeric forms:
- Cross-validation : Compare data with computational predictions (DFT simulations for expected chemical shifts) .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Controlled degradation studies : Isolate and characterize byproducts to rule out interference .
Q. What computational strategies are effective for studying this compound’s reactivity?
- Molecular docking : Predict binding affinity in biological systems using AutoDock Vina with ketone oxygen as a key pharmacophore .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate IR and NMR spectra for validation .
- MD simulations : Analyze stability in lipid bilayers to infer membrane permeability .
Q. What challenges arise in reproducing this compound synthesis, and how can they be mitigated?
Reproducibility issues often stem from subtle variations in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
